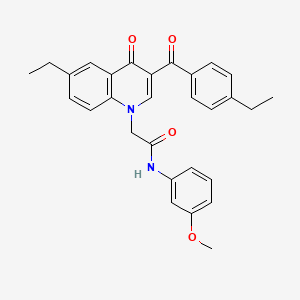

N-butyl-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

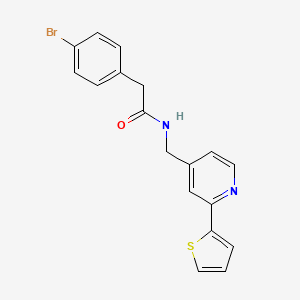

N-butyl-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C14H18N2O4S and its molecular weight is 310.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Norepinephrine Inhibition

The compound's derivatives have been investigated for their potential as selective norepinephrine inhibitors, which are crucial in addressing neurological conditions. For instance, a study by O'Neill et al. (2011) explored the modification of related compounds, leading to a new series of inhibitors with potent action against the norepinephrine transporter, demonstrating efficacy in models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).

Calcium Antagonism

Compounds with a benzothiazoline structure, similar to the one , have been shown to exhibit significant calcium antagonistic activity. This activity is essential for the treatment of hypertension and cardiac conditions. A study by Yamamoto et al. (1988) highlights the synthesis of such compounds and their efficacy in models of hypertension and pulmonary thrombotic death (Yamamoto et al., 1988).

Anti-inflammatory and Kinase Inhibition

Tariq et al. (2018) synthesized novel derivatives related to the compound and found significant in vitro and in vivo anti-inflammatory activities. Additionally, they observed potent inhibition of p38α MAP kinase, suggesting potential use in inflammatory diseases (Tariq et al., 2018).

Carbonyl Compound Analysis

Paz et al. (1965) demonstrated the use of related compounds for the identification and measurement of aldehydes and ketones. This application is particularly relevant in biochemical assays and research (Paz et al., 1965).

Antimicrobial Activities

The synthesis of benzothiazole-substituted β-lactam hybrids has shown moderate activities against bacterial strains, indicating potential in antimicrobial research. Alborz et al. (2018) conducted this research, suggesting its utility in developing new antimicrobials (Alborz et al., 2018).

Antioxidant Determination in Oils and Fats

Prasad et al. (1987) developed new spectrophotometric methods using benzothiazoline derivatives for the determination of antioxidants in oils and fats, which is crucial for food chemistry and quality control (Prasad et al., 1987).

Properties

IUPAC Name |

N-butyl-N-methyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-3-4-9-15(2)13(17)10-16-14(18)11-7-5-6-8-12(11)21(16,19)20/h5-8H,3-4,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBJVJKDKFBOBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

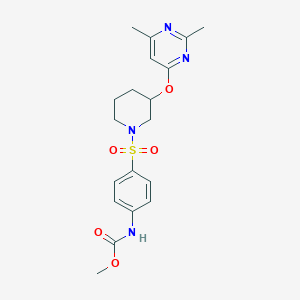

![(2-chloro-4-fluorophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2408292.png)

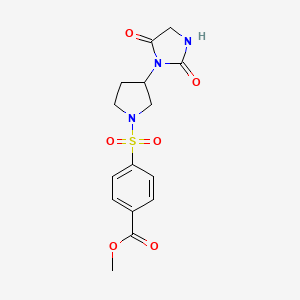

![2,4,6-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408296.png)

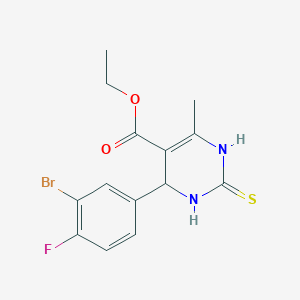

![N-(benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408298.png)

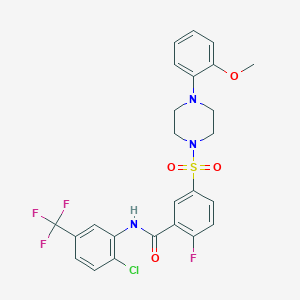

![3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2408302.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2408306.png)